

(R)-BAY1238097: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B10800627

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(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This document provides an in-depth technical overview of its chemical properties, mechanism of action, experimental protocols, and clinical findings to support researchers and drug development professionals in the field of epigenetics and oncology.

Chemical Structure and Properties

(R)-BAY1238097, also known as BAY 1238097, is a synthetic organic compound. Its chemical structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-benzo[f][1,2,3]triazepine-3-carboxamide	
Molecular Formula	C ₂₅ H ₃₃ N ₅ O ₃	[4][5]
Molecular Weight	451.56 g/mol	[4][5]
CAS Number	1564269-85-7	[4][5]
SMILES	<chem>O=C(N1N=C(C2=CC=C(N3CCN(C)CC3)C=C2)C4=CC(OC)=C(OC)C=C4C[C@H]1C)NC</chem>	[5]
Appearance	Solid	

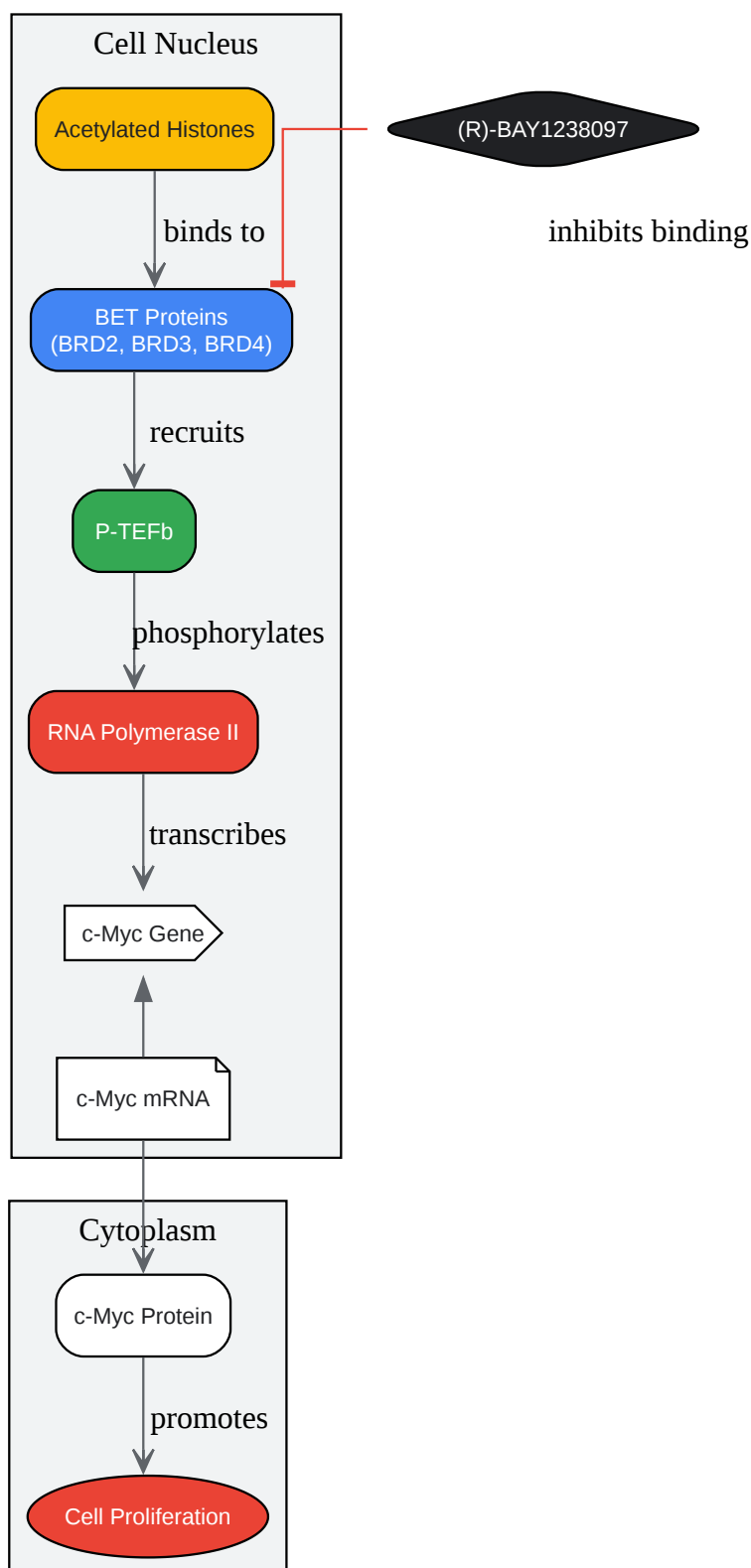
Solubility:

- In Vitro: Soluble in DMSO at concentrations up to 150 mg/mL (332.18 mM), requiring ultrasonication for dissolution.[4]
- In Vivo: Formulations for in vivo studies have been prepared in:[4]
 - 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).[4]
 - 10% DMSO and 90% corn oil (≥ 2.5 mg/mL).[4]

Mechanism of Action and Signaling Pathway

(R)-BAY1238097 functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.

By binding to the bromodomains of BET proteins, **(R)-BAY1238097** prevents their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin. A key consequence of this inhibition is the downregulation of the transcription of critical oncogenes, most notably c-Myc. The subsequent decrease in c-Myc protein levels leads to cell cycle arrest and a reduction in tumor cell proliferation.



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Figure 1. Mechanism of action of **(R)-BAY1238097**.

Biological Activity and Quantitative Data

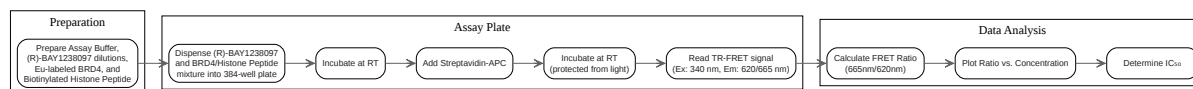
(R)-BAY1238097 demonstrates potent inhibitory activity against BET bromodomains and exhibits anti-proliferative effects in various cancer models.

Assay Type	Target	IC ₅₀ (nM)	Reference
TR-FRET Assay	BET	< 100	
NanoBRET Assay	BRD4	63	
NanoBRET Assay	BRD3	609	
NanoBRET Assay	BRD2	2430	
Cell Proliferation	Cell Lines	Median IC ₅₀ (nM)	Reference
Lymphoma Cell Lines	Various	70 - 208	

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol outlines a general method for assessing the inhibition of BET bromodomain-histone interaction by **(R)-BAY1238097**.



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Figure 2. TR-FRET assay workflow.

Materials:

- **(R)-BAY1238097**
- Purified, europium-labeled BRD4 bromodomain 1 (or other BET bromodomains)
- Biotinylated histone H4 peptide (acetylated)
- Streptavidin-Allophycocyanin (APC) conjugate
- TR-FRET assay buffer
- Low-volume 384-well plates (e.g., white or black)
- TR-FRET-compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **(R)-BAY1238097** in 100% DMSO.
 - Create a serial dilution series of **(R)-BAY1238097** in assay buffer.
 - Dilute the Eu-labeled BRD4 and biotinylated histone H4 peptide to their optimal working concentrations in assay buffer.
- Assay Protocol:
 - Add a small volume (e.g., 5 μ L) of the diluted **(R)-BAY1238097** or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
 - Add an equal volume (e.g., 5 μ L) of the pre-mixed Eu-labeled BRD4 and biotinylated histone H4 peptide solution to each well.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
 - Add an equal volume (e.g., 5 μ L) of the Streptavidin-APC solution to each well.

- Incubate the plate at room temperature for another specified period (e.g., 60 minutes), protected from light.
- Data Acquisition and Analysis:
 - Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of 620 nm (for Europium) and 665 nm (for APC).
 - Calculate the FRET ratio (665 nm emission / 620 nm emission).
 - Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of **(R)-BAY1238097** to its target BET protein within intact cells.



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Figure 3. NanoBRET™ assay workflow.

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid encoding a NanoLuc®-BET fusion protein (e.g., NanoLuc®-BRD4)
- Transfection reagent
- NanoBRET™ Tracer specific for BET bromodomains

- Nano-Glo® Substrate
- **(R)-BAY1238097**
- White, tissue culture-treated 96-well plates
- Luminometer capable of measuring filtered luminescence

Procedure:

- Cell Transfection and Plating:
 - Transfect HEK293 cells with the NanoLuc®-BET fusion plasmid according to the manufacturer's protocol.
 - After 24 hours, seed the transfected cells into 96-well plates at an appropriate density.
- Compound Treatment:
 - Prepare serial dilutions of **(R)-BAY1238097** in the appropriate cell culture medium.
 - Add the diluted compound to the cells.
 - Add the NanoBRET™ Tracer at its predetermined optimal concentration to all wells.
 - Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2-4 hours) to allow for compound entry and binding.
- Luminescence Measurement:
 - Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
 - Add the substrate to each well.
 - Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >600 nm (acceptor emission).
- Data Analysis:

- Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
- Plot the ratio against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Cancer cell line of interest (e.g., a lymphoma or leukemia cell line)
- Complete cell culture medium
- **(R)-BAY1238097**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well tissue culture plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
 - Allow the cells to adhere and resume growth for 24 hours.
- Compound Treatment:
 - Treat the cells with a serial dilution of **(R)-BAY1238097**. Include a vehicle-only control.

- Incubate the cells for a specified period (e.g., 72 hours).
- MTT Addition and Incubation:
 - Add MTT solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Solubilization and Measurement:
 - Add the solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the absorbance values to the vehicle-treated control cells.
 - Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.

Clinical Trial and Pharmacokinetic Data

A first-in-human Phase I clinical trial (NCT02369029) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of BAY 1238097 in patients with advanced malignancies. The study was prematurely terminated due to dose-limiting toxicities (DLTs) occurring at doses below the targeted efficacious exposure.^[2]

Pharmacokinetic Parameters

Pharmacokinetic analysis from the Phase I trial indicated a linear dose response with increasing doses.^[2]

Further detailed pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life were analyzed in the study but are not publicly available in a detailed tabular format.

Safety and Tolerability

The most common adverse events and dose-limiting toxicities observed in the Phase I trial are summarized below.

Adverse Event	Grade	Frequency
Dose-Limiting Toxicities (at 80 mg/week)		
Vomiting	3	Both patients
Headache	3	Both patients
Back Pain	2/3	Both patients
Most Common Adverse Events (All Doses)		
Nausea	N/A	Most frequent
Vomiting	N/A	Most frequent
Headache	N/A	Most frequent
Back Pain	N/A	Most frequent
Fatigue	N/A	Most frequent

N/A: Grade not specified for all occurrences in the source.

Conclusion

(R)-BAY1238097 is a well-characterized BET inhibitor with potent activity against its targets and demonstrated anti-proliferative effects in preclinical cancer models. Its mechanism of action via the downregulation of c-Myc is well-established. While the compound showed promise in preclinical studies, its clinical development was halted due to a narrow therapeutic window, with significant toxicities observed at doses required for therapeutic efficacy. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of BET inhibitors and the biological roles of the BET protein family.

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